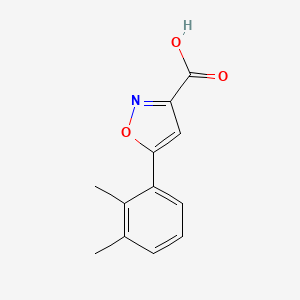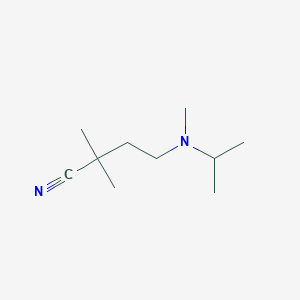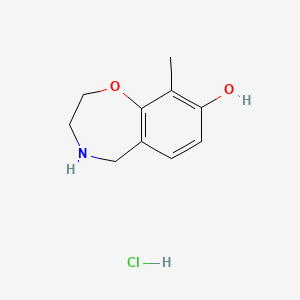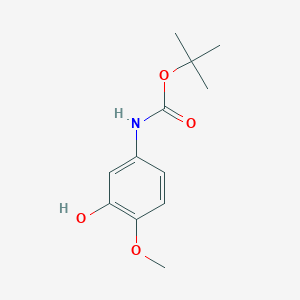
2-(Chloromethyl)-3,3-dimethylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C7H13Cl It is a chlorinated derivative of butene, characterized by the presence of a chloromethyl group attached to the second carbon of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,3-dimethylbut-1-ene can be achieved through several methods. One common approach involves the chlorination of 3,3-dimethylbut-1-ene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process. The product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield hydrocarbons or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, ROH, RSH), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substitution: Amines, ethers, thioethers.
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alkenes.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3,3-dimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-3,3-dimethylbutane: Similar structure but lacks the double bond, resulting in different reactivity.
3-(Chloromethyl)-3-methylbut-1-ene: Similar structure but with a different position of the chloromethyl group.
2-(Bromomethyl)-3,3-dimethylbut-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-3,3-dimethylbut-1-ene is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the butene backbone. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H13Cl |
|---|---|
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 |
Clave InChI |
PPDKUKMAVLLYHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


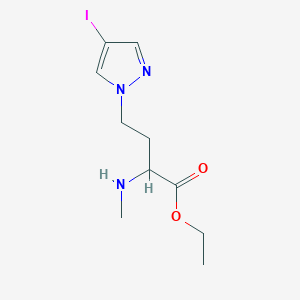
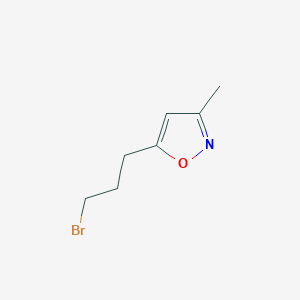
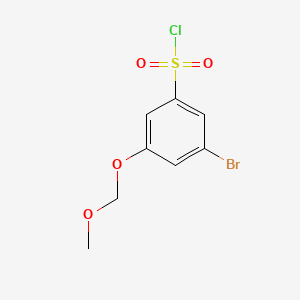
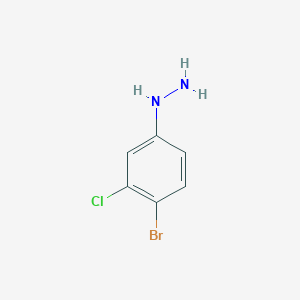
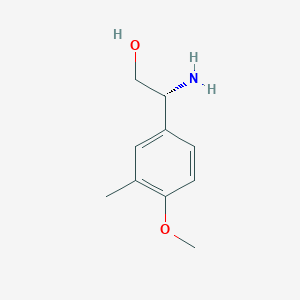


![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
